(+)-Tashiromine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

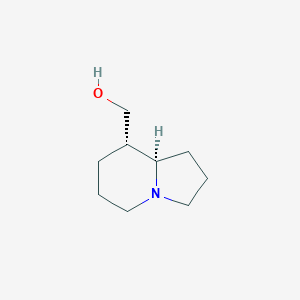

(+)-tashiromine is a tashiromine. It is an enantiomer of a (-)-tashiromine.

Aplicaciones Científicas De Investigación

Synthesis of (+)-Tashiromine

The total synthesis of this compound has been achieved through several methodologies, highlighting its structural complexity and the challenges associated with its production. Notable approaches include:

- Olefin Cross-Metathesis : A significant method involves the stereoselective construction of the indolizidine core via olefin cross-metathesis chemistry. This method allows for both racemic and asymmetric syntheses, demonstrating versatility in producing this compound from commercially available materials in a relatively short number of steps (six steps with a 19% overall yield) .

- Asymmetric Mannich-Type Reaction : Another efficient formal synthesis employed an intermolecular asymmetric Mannich-type reaction as the key step, showcasing a different synthetic route that emphasizes chirality .

- Enaminone Intermediates : Research has also demonstrated the use of enaminone intermediates for synthesizing this compound, which involves multiple reaction steps yielding high overall yields and allowing for functionalization at various positions on the molecule .

The biological activities of this compound have been explored in various studies, indicating potential therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. The compound's structure allows it to interact with biological targets that could inhibit cancer cell proliferation. However, further research is needed to elucidate the specific mechanisms involved .

- Neuroprotective Effects : Some studies have indicated that indolizidine alkaloids, including this compound, may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases, although specific studies on this compound remain limited .

- Antimicrobial Properties : The compound's potential antimicrobial effects have also been noted, which could lead to applications in developing new antibiotics or treatments for infections .

Table 1: Summary of Syntheses and Biological Studies on this compound

Análisis De Reacciones Químicas

Enaminone-Mediated Cyclization

The enaminone framework enables dual nucleophilic and electrophilic reactivity, facilitating the construction of the indolizidine core. A notable synthesis involves:

-

Cyclization : Treatment of enaminone intermediates with POCl₃ under Vilsmeier–Haack conditions generates the bicyclic system via intramolecular trapping of electrophilic species .

-

Functional Group Tolerance : Electron-withdrawing groups (e.g., nitriles) at C-8 influence cyclization efficiency, with reproducibility challenges observed for nitrile-containing substrates .

-

Reduction : Final LiAlH₄ reduction of the lactam intermediate yields (+)-tashiromine (87% yield) .

Key Data :

| Step | Conditions | Yield | Diastereoselectivity |

|---|---|---|---|

| Cyclization | POCl₃, CH₂Cl₂, 0°C to RT | 72% | Not reported |

| LiAlH₄ Reduction | Et₂O, 3 h | 87% | N/A |

Olefin Cross-Metathesis and Acid-Induced Cyclization

This route employs Grubbs’ second-generation catalyst for allylsilane cross-metathesis, followed by acid-mediated cyclization :

-

Cross-Metathesis : Reaction of succinimide-derived allylsilane 5 with allyltrimethylsilane (6 ) yields 7 (73%, 3:1 E/Z mixture) .

-

Cyclization : Trifluoroacetic acid induces N-acyliminium ion formation, leading to the indolizidine skeleton (85% yield, 96:4 dr) .

-

Reduction : Sodium borohydride reduces intermediates to finalize the alkaloid structure.

Stereochemical Rationale :

The cyclization proceeds via a chair-like transition state, positioning the allylsilane nucleophile equatorially for optimal stereocontrol .

Intramolecular Additions Using Vilsmeier–Haack Cyclization

This method activates amides chemoselectively for cyclization :

-

Activation : Formamides treated with POCl₃ generate reactive iminium ions.

-

Cyclization : Allylsilanes or silyl enol ethers undergo 5-exo or 6-endo cyclization (60–90% yields) .

-

Application : Rapid access to (±)-tashiromine via tandem cyclization-reduction sequences .

Advantages :

-

Compatibility with diverse π-nucleophiles.

-

High functional group tolerance enables modular synthesis.

Critical Challenges and Limitations

-

Asymmetric Synthesis : Cross-metathesis with chiral α-alkoxysilanes failed due to isomerization or catalyst incompatibility .

-

Residual Triphenylphosphine : Post-cyclization purification is critical to avoid inhibition of catalytic hydrogenation .

-

Epimerization Control : Base-mediated epimerization required for epitashiromine synthesis introduces complexity .

Comparative Analysis of Synthetic Routes

This synthesis-focused analysis highlights the interplay of modern catalytic methods and stereochemical control in accessing this compound. Continued efforts to refine asymmetric protocols remain essential for advancing enantioselective production.

Propiedades

Fórmula molecular |

C9H17NO |

|---|---|

Peso molecular |

155.24 g/mol |

Nombre IUPAC |

[(8S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |

InChI |

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |

Clave InChI |

DATGBSBEMJWBMW-RKDXNWHRSA-N |

SMILES isomérico |

C1C[C@@H]([C@H]2CCCN2C1)CO |

SMILES canónico |

C1CC(C2CCCN2C1)CO |

Sinónimos |

tashiromine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.